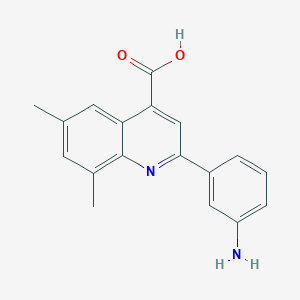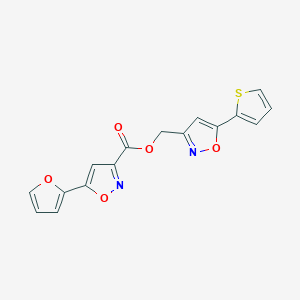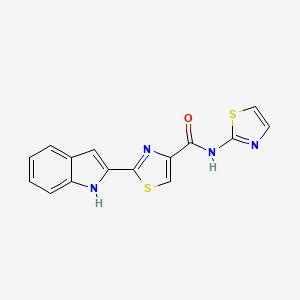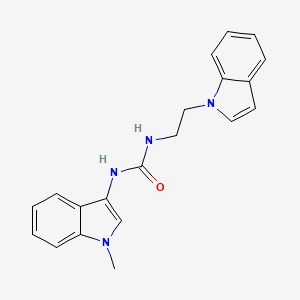![molecular formula C9H12N2OS B2406537 1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione CAS No. 2142822-03-3](/img/structure/B2406537.png)
1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione” is a chemical compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA based structures .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis of Potential Anticancer Agents
A study by Temple et al. (1987) highlighted the development of routes for the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which are mitotic inhibitors with antitumor activity. These compounds were synthesized via cyclization of substituted amino-diaminopyridines, indicating their potential as anticancer agents Temple, Rose, Comber, & Rener, 1987.
Anticonvulsant Studies
Research by Ulloora et al. (2013) on imidazo[1,2-a]pyridines carrying active pharmacophores demonstrated prominent anticonvulsant properties. These compounds were synthesized to explore their biological activity as potential anticonvulsant agents, showcasing the therapeutic applications of such heterocyclic compounds Ulloora, Shabaraya, Aamir, & Adhikari, 2013.
Synthesis of Heterocyclic Compounds
An et al. (2013) reported a microwave-assisted cascade cycloaddition for C-N bond formation, an approach to constructing various 1,4,5,6-tetrahydropyrimidine and 2-imidazoline derivatives. This efficient strategy underlines the significance of innovative synthetic methodologies in creating structurally diverse heterocyclic compounds An, Yin, Liu, Li, Li, Li, & Shi, 2013.
Novel Synthetic Methodologies and Biological Activities
Zeng et al. (2003) developed an efficient route to synthesize 1-aroyl-3-aryl-4-substituted imidazole-2-thiones, involving the cyclization of 1-aroyl-3-arylthioureas with various carbonyl compounds. This methodology showcases the versatility of synthetic approaches in creating compounds with potential biological activities Zeng, Zou, Zhi, Chen, & Shen, 2003.
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Safety and Hazards
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Future Directions
properties
IUPAC Name |
1-cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c13-9-10-7-5-12-4-3-8(7)11(9)6-1-2-6/h6H,1-5H2,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZXJRLGQKKDFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(COCC3)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2406455.png)

![4-chloro-2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2406457.png)
![Ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2406458.png)

![2-chloro-6-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2406461.png)






![1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406475.png)
